molecular formula C13H9Cl2NO3 B12298456 2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide

2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide

Cat. No.: B12298456
M. Wt: 298.12 g/mol
InChI Key: LFMDELZFCOTGSN-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as cerium(III) chloride, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives with different functional groups. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .

Mechanism of Action

The compound exerts its effects primarily through the induction of apoptosis (programmed cell death) in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis. For example, it has been shown to arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis through the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to induce apoptosis in cancer cells and its potential as an antibacterial agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

2-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)propanamide

InChI

InChI=1S/C13H9Cl2NO3/c1-6(14)13(19)16-10-9(15)11(17)7-4-2-3-5-8(7)12(10)18/h2-6H,1H3,(H,16,19)

InChI Key

LFMDELZFCOTGSN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Cl

Origin of Product

United States

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